

Unveiling the Natural Reserves of (2R)-Flavanomarein: A Technical Guide

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Compound of Interest

Compound Name: (2R)-Flavanomarein

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This technical guide provides an in-depth exploration of the natural sources of **(2R)-Flavanomarein**, a flavanone of significant interest for its potential therapeutic properties. This document outlines the primary plant source, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic origin.

Primary Natural Source: *Coreopsis tinctoria* Nutt.

(2R)-Flavanomarein is predominantly found in the flowering tops of *Coreopsis tinctoria* Nutt., a medicinal plant also known as "Snow Chrysanthemum".^{[1][2]} This plant is a rich source of various flavonoids, with **(2R)-Flavanomarein** being one of its main active components.^[1]

Quantitative Analysis of (2R)-Flavanomarein in *Coreopsis tinctoria*

The concentration of **(2R)-Flavanomarein** varies depending on the part of the plant and the extraction method used. The following tables summarize the quantitative data from different studies.

Table 1: Concentration of **(2R)-Flavanomarein** in Different Parts of *Coreopsis tinctoria*

Plant Part	Method	Concentration (mg/g of dry weight)	Reference
Flowers	Capillary Zone Electrophoresis	Varies (specific value not in snippet)	[3][4]
Buds	Capillary Zone Electrophoresis	Varies (specific value not in snippet)	[3][4]
Seeds	Capillary Zone Electrophoresis	Varies (specific value not in snippet)	[3][4]
Stems	Capillary Zone Electrophoresis	Varies (specific value not in snippet)	[3][4]
Leaves	Capillary Zone Electrophoresis	Varies (specific value not in snippet)	[3][4]

Table 2: Concentration of **(2R)-Flavanomarein** in *Coreopsis tinctoria* Flowering Top Extracts

Extract Type	Method	Concentration (% of extract)	Reference
Fresh Aqueous Extract	HPLC	4.4 - 7.9%	[5]
Ethyl Acetate Fraction	HPLC	Not specified	[5]
Enriched Ethanol Extract	HPLC	138.50 mg/g	[6]

Experimental Protocols

Extraction of (2R)-Flavanomarein from *Coreopsis tinctoria* Flowering Tops

This protocol is based on a traditional infusion method followed by solvent partitioning.

Materials:

- Dried flowering tops of *Coreopsis tinctoria*
- Deionized water
- Hexane
- Ethyl acetate (AcOEt)

Procedure:

- Infusion: Prepare an infusion by adding 150 mL of boiling water to 5 g of dried *Coreopsis tinctoria* flowering tops.^[7]
- Allow the mixture to steep and then cool to room temperature.
- Filter the infusion to remove solid plant material.
- Solvent Partitioning:
 - Perform a liquid-liquid extraction of the aqueous infusion with an equal volume of a 1:1 (v/v) mixture of hexane and ethyl acetate. Separate the layers and collect the aqueous fraction.
 - Further partition the aqueous fraction with an equal volume of 100% ethyl acetate.^[7]
 - Collect the ethyl acetate fraction, which will be enriched with **(2R)-Flavanomarein**.
- Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

Isolation of (2R)-Flavanomarein by Column Chromatography

Materials:

- Crude ethyl acetate extract of *Coreopsis tinctoria*
- Silica gel for column chromatography

- Sephadex LH-20
- Solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

- Silica Gel Chromatography:
 - Dissolve the crude extract in a minimal amount of the initial mobile phase.
 - Pack a glass column with silica gel slurried in the initial mobile phase.
 - Load the dissolved extract onto the column.
 - Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
 - Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).^[5]
- Sephadex LH-20 Chromatography:
 - Pool the fractions containing **(2R)-Flavanomarein** from the silica gel column and concentrate them.
 - Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).
 - Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
 - Elute with the same solvent and collect fractions. This step helps to remove smaller impurities.
- Purity Assessment: Analyze the purified fractions by HPLC to confirm the purity of **(2R)-Flavanomarein**.

Quantification of (2R)-Flavanomarein by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a photodiode array (PDA) detector.
- C18 analytical column (e.g., 100 x 2.0 mm i.d., 2.5µm).[7]

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water containing 0.5% formic acid.[7]
 - Gradient Example: Start with 5% acetonitrile and increase to 20% over 60 minutes.[7]
- Flow Rate: 0.25 mL/min.[7]
- Column Temperature: 35°C.[7]
- Detection Wavelength: 280 nm for flavanones.[5]
- Injection Volume: 5 µL.[7]

Procedure:

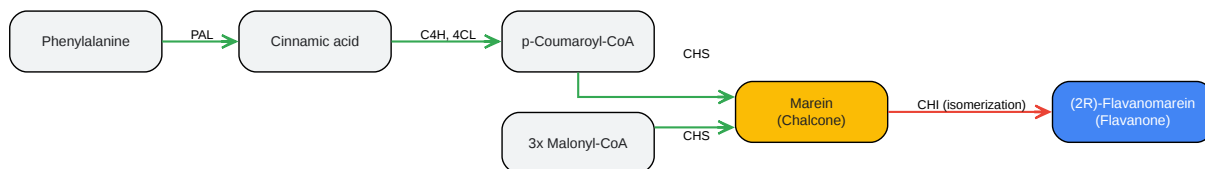
- Standard Preparation: Prepare a series of standard solutions of purified **(2R)-Flavanomarein** of known concentrations.
- Sample Preparation: Accurately weigh the extract or plant material, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.45 µm syringe filter.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the **(2R)-Flavanomarein** standard against its concentration. Determine the concentration of **(2R)-Flavanomarein** in the sample by interpolating its peak area on the calibration curve.

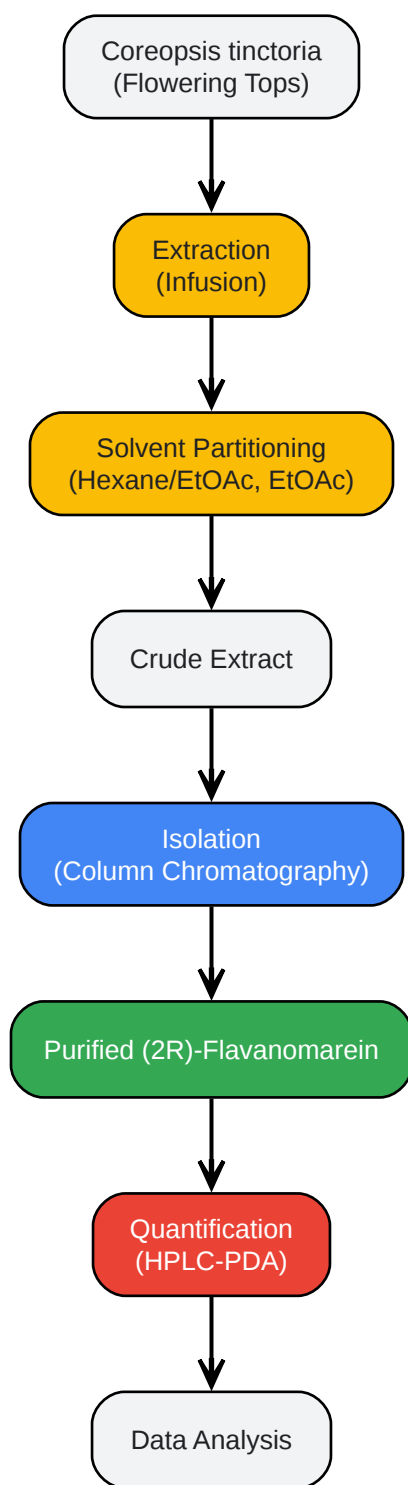
Visualizations

Biosynthetic Pathway of (2R)-Flavanomarein

(2R)-Flavanomarein is a flavanone, a class of flavonoids synthesized through the phenylpropanoid pathway. The flavanone backbone is formed from phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule, along with three

molecules of malonyl-CoA, enters the flavonoid biosynthesis pathway. The key enzymes chalcone synthase (CHS) and chalcone isomerase (CHI) are responsible for the formation of the flavanone core structure. It is suggested that **(2R)-Flavanomarein** is formed from its corresponding chalcone, marein, through a chemical ring closure.[5]





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